molecular formula C12H13BrFNO2 B8171904 Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate

Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate

Cat. No.: B8171904
M. Wt: 302.14 g/mol
InChI Key: YPUVGJORKNNKFT-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzyl bromide and azetidine-3-carboxylic acid.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting azetidine-3-carboxylic acid with a suitable base, such as sodium hydride, in the presence of a solvent like tetrahydrofuran (THF).

    Introduction of Benzyl Group: The 3-bromo-5-fluorobenzyl group is introduced via a nucleophilic substitution reaction. The azetidine intermediate is treated with 3-bromo-5-fluorobenzyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of acid, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the benzyl group.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or alcoholic solvents.

Major Products

    Nucleophilic Substitution: Substituted azetidine derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated azetidine derivatives.

    Reduction: Reduced azetidine derivatives with modified ring structures.

    Ester Hydrolysis: Azetidine-3-carboxylic acid derivatives.

Scientific Research Applications

Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives and their interactions with biological targets.

    Material Science: It can be employed in the development of novel materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The azetidine ring’s strained structure can facilitate binding to biological targets, enhancing the compound’s efficacy. The bromine and fluorine atoms in the benzyl group can also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-chloro-5-fluorobenzyl)azetidine-3-carboxylate
  • Methyl 1-(3-bromo-4-fluorobenzyl)azetidine-3-carboxylate
  • Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate

Uniqueness

Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate is unique due to the specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making this compound a valuable scaffold for the development of new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

methyl 1-[(3-bromo-5-fluorophenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-17-12(16)9-6-15(7-9)5-8-2-10(13)4-11(14)3-8/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUVGJORKNNKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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